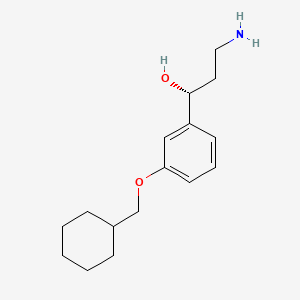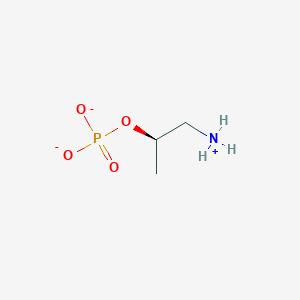![molecular formula C24H30N2O5 B1264600 (4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide is a member of amphetamines.
Applications De Recherche Scientifique
Synthesis and Structural Features
- The synthesis of various oxazole derivatives, including those structurally related to (4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide, involves copper-catalyzed intramolecular cyclization of functionalized enamides. These compounds are notable for their introduction of ester, N-substituted carboxamide, or acyl functionalities at specific positions of the oxazoles (Kumar, Saraiah, Misra, & Ila, 2012).
Chemical Optimization and Pharmacological Evaluation
- Research on similar oxazole derivatives, like the synthesis of fluorinated 3-benzyl-5-indolecarboxamides, has led to the discovery of compounds with potent pharmacological activities. These activities include being potent antagonists for specific receptors, highlighting the therapeutic potential of these compounds in various medical applications (Jacobs et al., 1994).
Applications in Anticancer Research
- Oxazole derivatives, structurally akin to (4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide, have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated cytotoxic activities against various human cancer cell lines, indicating their potential as anticancer agents (Aliabadi et al., 2010).
Potential as Enzyme Inhibitors
- Some oxazole carboxamides have been investigated for their role as enzyme inhibitors. Their inhibition potential against enzymes like acetylcholinesterase and α-glucosidase positions these compounds as potential therapeutic agents for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antimicrobial Activities
- Research on oxazole derivatives similar in structure to (4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide has revealed their potential as antimicrobial agents. These studies have demonstrated significant antibacterial and antifungal activities, suggesting their use in combating microbial infections (Gein et al., 2019).
Propriétés
Nom du produit |
(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide |
|---|---|
Formule moléculaire |
C24H30N2O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(4R)-4-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H30N2O5/c1-29-15-5-13-25-23(28)24(17-19-7-3-2-4-8-19)18-31-22(26-24)20-9-11-21(12-10-20)30-16-6-14-27/h2-4,7-12,27H,5-6,13-18H2,1H3,(H,25,28)/t24-/m1/s1 |
Clé InChI |
MBUSULDPCTYKRU-XMMPIXPASA-N |
SMILES isomérique |
COCCCNC(=O)[C@]1(COC(=N1)C2=CC=C(C=C2)OCCCO)CC3=CC=CC=C3 |
SMILES canonique |
COCCCNC(=O)C1(COC(=N1)C2=CC=C(C=C2)OCCCO)CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



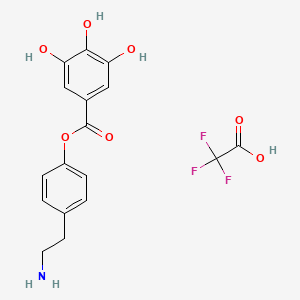
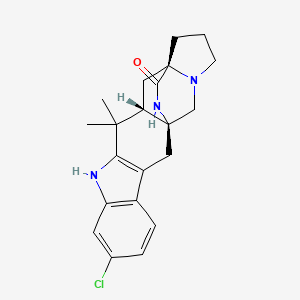
![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)
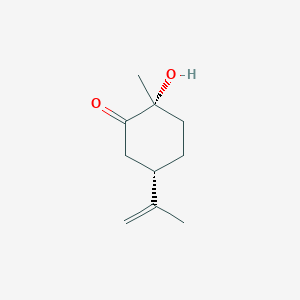
![4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1264527.png)
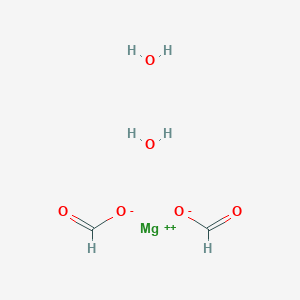
![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)


